Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester
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Overview
Description
Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester is an organic compound with the molecular formula C14H20O5S. It is a colorless to pale yellow liquid commonly used as a reagent and intermediate in organic synthesis. This compound is known for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester typically involves the reaction of 2-(2-(Allyloxy)ethoxy)ethanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to produce 2-(2-(Allyloxy)ethoxy)ethanol and p-toluenesulfonic acid.
Oxidation and Reduction: The allyloxy group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with water or aqueous solutions as the solvent.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: Produces 2-(2-(Allyloxy)ethoxy)ethanol and p-toluenesulfonic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester has diverse applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a protecting group in peptide synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is displaced by nucleophiles, facilitating the formation of new chemical bonds. The allyloxy group can participate in various reactions, including polymerization and cross-linking, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate: Similar structure but with a methoxy group instead of an allyloxy group.
Tetraethylene glycol p-toluenesulfonate: Contains a longer ethylene glycol chain.
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Features a benzyloxy group instead of an allyloxy group
Uniqueness
Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester is unique due to its allyloxy group, which provides distinct reactivity and applications compared to its analogs. The presence of the allyloxy group allows for specific reactions, such as polymerization and cross-linking, making it valuable in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
2-(2-prop-2-enoxyethoxy)ethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5S/c1-3-8-17-9-10-18-11-12-19-20(15,16)14-6-4-13(2)5-7-14/h3-7H,1,8-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOORNCMSZOPAML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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